![molecular formula C14H18ClN3O3 B14618506 1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid CAS No. 58830-77-6](/img/structure/B14618506.png)
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a nitric acid moiety. Imidazoles are a class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)pentyl]imidazole typically involves the reaction of 2-chlorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then treated with nitric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Chlorophenyl)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chlorophenyl)pentyl]imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The nitric acid moiety can participate in redox reactions, altering the redox state of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)imidazole: Lacks the pentyl chain and nitric acid moiety.
2-(2-Chlorophenyl)imidazole: Similar structure but different substitution pattern.
1-(2,4-Dichlorophenyl)imidazole: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is unique due to the presence of both the chlorophenyl group and the nitric acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58830-77-6 |
|---|---|
Formule moléculaire |
C14H18ClN3O3 |
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)pentyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H17ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h3-4,6-9,11-12H,2,5,10H2,1H3;(H,2,3,4) |
Clé InChI |
DOMJOWLCFTYLRP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


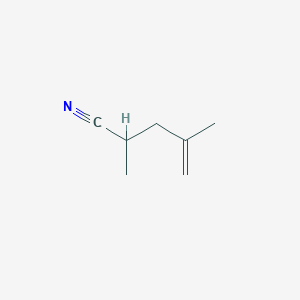
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
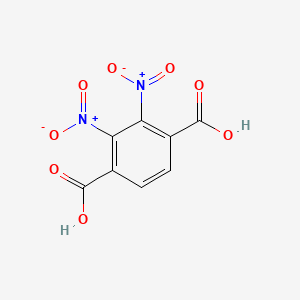

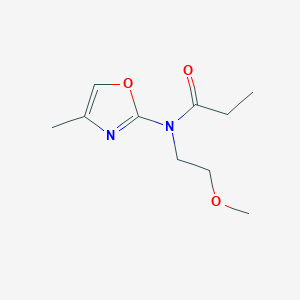
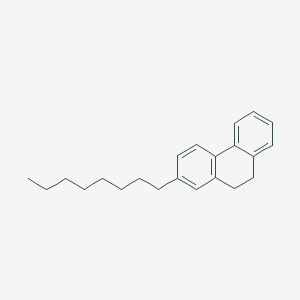
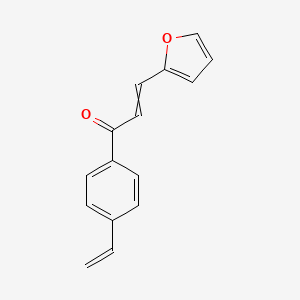




![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
